Cas no 2877638-47-4 (4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide)

4-Chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a chloro group at the 4-position and a sulfonamide linkage to a 4-fluorophenyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of more complex sulfonamide-based compounds. Its well-defined structure and purity ensure reproducibility in research applications. The compound is typically utilized in studies exploring enzyme inhibition, receptor modulation, and structure-activity relationships.
4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide structure
2877638-47-4 structure
Product Name:4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide
CAS No:2877638-47-4
MF:C16H11ClFNO2S
MW:335.780445337296
CID:5329196
PubChem ID:165435918
Update Time:2025-05-21

4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2877638-47-4
    • AKOS040854534
    • 4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide
    • F3386-5244
    • 4-Chloro-N-(4-fluorophenyl)-1-naphthalenesulfonamide
    • Inchi: 1S/C16H11ClFNO2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)22(20,21)19-12-7-5-11(18)6-8-12/h1-10,19H
    • InChI Key: LBFBZXFEENJISP-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(F)C=C2)(=O)=O)=C2C(C=CC=C2)=C(Cl)C=C1

Computed Properties

  • Exact Mass: 335.0183056g/mol
  • Monoisotopic Mass: 335.0183056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.467±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 492.1±55.0 °C(Predicted)
  • pka: 8.23±0.50(Predicted)

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Additional information on 4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide

Comprehensive Overview of 4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide (CAS No. 2877638-47-4)

4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide (CAS No. 2877638-47-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This sulfonamide derivative features a naphthalene core substituted with a chloro group at the 4-position and a 4-fluorophenyl sulfonamide moiety. Its unique structural attributes make it a promising candidate for various applications, including drug development and advanced material synthesis.

The compound's molecular formula, C16H11ClFNO2S, highlights its potential for interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. Researchers have explored its utility in designing novel therapeutic agents, especially in areas like anti-inflammatory and anticancer research. The presence of both chloro and fluoro substituents enhances its electronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies.

In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. 4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide aligns with this trend, offering a balance of lipophilicity and hydrogen-bonding capacity, which are critical for drug bioavailability. Its CAS No. 2877638-47-4 serves as a unique identifier in chemical databases, facilitating global research collaboration.

From an industrial perspective, this compound is also investigated for its potential in organic electronics and photovoltaic materials. The naphthalene backbone provides a rigid, planar structure conducive to charge transport, while the sulfonamide group introduces solubility and processability advantages. Such properties are highly sought after in the development of next-generation semiconductors and light-emitting diodes (LEDs).

Environmental and safety considerations are paramount when handling 4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide. While not classified as hazardous under standard regulations, proper laboratory practices and personal protective equipment (PPE) are recommended during synthesis and handling. Its stability under various conditions makes it a reliable candidate for long-term studies.

The synthesis of CAS No. 2877638-47-4 typically involves multi-step organic reactions, including Suzuki coupling or nucleophilic aromatic substitution. Researchers emphasize optimizing yield and purity through advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound meets stringent quality standards for academic and industrial use.

Looking ahead, 4-chloro-N-(4-fluorophenyl)naphthalene-1-sulfonamide is poised to play a pivotal role in interdisciplinary research. Its adaptability to both biomedical and material science applications underscores its value in addressing contemporary challenges, such as drug resistance and sustainable energy solutions. As innovation accelerates, this compound will likely remain at the forefront of scientific discovery.

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